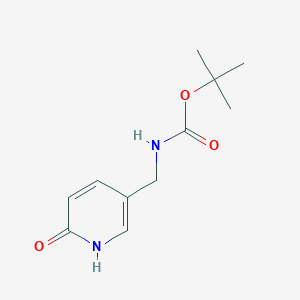

tert-Butyl ((6-oxo-1,6-dihydropyridin-3-yl)methyl)carbamate

説明

tert-ブチル((6-オキソ-1,6-ジヒドロピリジン-3-イル)メチル)カルバメートは、分子式C11H16N2O3の化学化合物です。これは、化学、生物学、医学など、さまざまな分野における用途で知られています。この化合物は、tert-ブチル基、カルバメート基、および6-オキソ-1,6-ジヒドロピリジン-3-イル部分の存在が特徴です。

準備方法

合成経路と反応条件

tert-ブチル((6-オキソ-1,6-ジヒドロピリジン-3-イル)メチル)カルバメートの合成は、通常、tert-ブチルカルバメートと6-オキソ-1,6-ジヒドロピリジン-3-イル基の適切な前駆体との反応を含みます。 反応条件には、ジクロロメタンやテトラヒドロフランなどの溶媒の使用と、反応を促進するトリエチルアミンやピリジンなどの触媒が含まれることがよくあります .

工業生産方法

この化合物の工業生産には、自動反応器と連続フローシステムを使用した大規模合成が含まれる場合があります。 このプロセスは、高い収率と純度が得られるように最適化されており、最終製品が目的の用途に必要な仕様を満たしていることを保証しています .

化学反応の分析

反応の種類

tert-ブチル((6-オキソ-1,6-ジヒドロピリジン-3-イル)メチル)カルバメートは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、対応するオキソ誘導体に酸化される可能性があります。

還元: 還元反応は、オキソ基をヒドロキシル基に変換できます。

置換: この化合物は、tert-ブチル基またはカルバメート基が他の官能基に置き換えられる求核置換反応を起こす可能性があります.

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやアルコールなどの求核剤が含まれます。 これらの反応は、通常、選択性と収率を確保するために、制御された温度とpH条件で行われます .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってオキソ誘導体が得られる可能性がある一方、還元によってヒドロキシル誘導体が得られる可能性があります。 置換反応は、さまざまな官能基化誘導体をもたらす可能性があります .

科学研究の用途

tert-ブチル((6-オキソ-1,6-ジヒドロピリジン-3-イル)メチル)カルバメートは、いくつかの科学研究の用途があります。

化学: これは、複雑な有機分子や医薬品の合成における中間体として使用されます。

生物学: この化合物は、酵素阻害や受容体結合などの潜在的な生物活性について研究されています。

医学: さまざまな病気に対する治療薬としての可能性を探求する研究が進行中です。

科学的研究の応用

tert-Butyl ((6-oxo-1,6-dihydropyridin-3-yl)methyl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

tert-ブチル((6-オキソ-1,6-ジヒドロピリジン-3-イル)メチル)カルバメートの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、活性部位に結合することで酵素活性を阻害したり、結合部位と相互作用することで受容体機能を調節したりする可能性があります。 これらの相互作用は、細胞経路と生理学的反応の変化につながる可能性があります .

類似の化合物との比較

類似の化合物

- tert-ブチル2,6-ジオキソピペリジン-3-イルカルバメート

- tert-ブチル((6-ブロモピリジン-2-イル)メチル)カルバメート

- tert-ブチル((2-ヒドロキシ-4,6-ジメチルピリジン-3-イル)メチル)カルバメート

独自性

tert-ブチル((6-オキソ-1,6-ジヒドロピリジン-3-イル)メチル)カルバメートは、6-オキソ-1,6-ジヒドロピリジン-3-イル部分の存在など、特定の構造的特徴のためにユニークです。 この構造的な独自性は、その独特の化学反応性と潜在的な生物活性に寄与し、他の類似の化合物とは一線を画しています .

類似化合物との比較

Similar Compounds

- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate

- tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate

- tert-Butyl ((2-hydroxy-4,6-dimethylpyridin-3-yl)methyl)carbamate

Uniqueness

tert-Butyl ((6-oxo-1,6-dihydropyridin-3-yl)methyl)carbamate is unique due to its specific structural features, such as the presence of the 6-oxo-1,6-dihydropyridin-3-yl moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

特性

IUPAC Name |

tert-butyl N-[(6-oxo-1H-pyridin-3-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-7-8-4-5-9(14)12-6-8/h4-6H,7H2,1-3H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGBJFCTRGGRMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CNC(=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401132040 | |

| Record name | Carbamic acid, N-[(1,6-dihydro-6-oxo-3-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401132040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253654-25-9 | |

| Record name | Carbamic acid, N-[(1,6-dihydro-6-oxo-3-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253654-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(1,6-dihydro-6-oxo-3-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401132040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。